(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403898-64-5
VCID: VC2951091
InChI: InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1
SMILES: CC1CNC(CN1C(=O)OC(C)(C)C)CO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CAS No.: 1403898-64-5

Cat. No.: VC2951091

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate - 1403898-64-5

Specification

CAS No. 1403898-64-5
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key OCHKRKFPKUAHGF-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO
SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO

Introduction

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound with the CAS number 1403898-64-5. It is a derivative of piperazine, a heterocyclic amine, and is used primarily in research and development contexts. This compound is characterized by its specific stereochemistry, indicated by the (2R,5R) notation, which refers to the configuration at the 2nd and 5th positions of the piperazine ring.

2.3. Synonyms

  • tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

  • (2R,5R)-4-Boc-5-methylpiperazine-2-methanol

  • (2R,5R)-1-Boc-5-(hydroxymethyl)-2-methylpiperazine

  • (2R,5R)-5-hydroxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester .

Research and Applications

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is primarily used as a building block in organic synthesis. Its applications are diverse, ranging from pharmaceutical research to materials science. The compound's specific stereochemistry makes it valuable for synthesizing complex molecules with precise structural requirements.

Safety Information

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

  • Precautionary Statements: P280 (wear protective gloves/eye protection), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

Data Table

PropertyValue
CAS Number1403898-64-5
Molecular FormulaC11H22N2O3
Molecular Weight230.31 g/mol
Purity95.00%
MDL NumberMFCD28100885

Related Compounds

A related compound is the hydrochloride salt of (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, which has a molecular weight of 266.76 g/mol and is identified by the CAS number 2143956-76-5 . Another related compound is (2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, with a CAS number of 2375423-99-5 .

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